![molecular formula C10H14N2O3S B5378909 N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5378909.png)
N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields of study. This compound is commonly referred to as MS-275 and is a histone deacetylase inhibitor that has been shown to have promising results in cancer therapy and epigenetic research.
作用机制
The mechanism of action of MS-275 involves the inhibition of histone deacetylase enzymes, which are responsible for the removal of acetyl groups from histone proteins. This process results in the repression of gene expression, which is a critical step in the development and progression of cancer. By inhibiting histone deacetylase enzymes, MS-275 promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
MS-275 has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, MS-275 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis. MS-275 has also been shown to have anti-inflammatory effects, making it a potential therapeutic target for various inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of using MS-275 in lab experiments is its specificity for histone deacetylase enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. Additionally, MS-275 has been shown to have a favorable pharmacokinetic profile, making it a potential candidate for clinical trials. However, one of the limitations of using MS-275 in lab experiments is its potential toxicity, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of MS-275, including the development of more potent and selective histone deacetylase inhibitors. Additionally, the use of MS-275 in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the role of MS-275 in epigenetic regulation and its potential applications in other diseases, such as Alzheimer's disease and diabetes, is an area of growing interest.
Conclusion:
In conclusion, N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide, or MS-275, is a promising compound that has gained significant attention in the scientific research community due to its potential applications in cancer therapy and epigenetic research. MS-275 inhibits histone deacetylase enzymes, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. While MS-275 has several advantages in lab experiments, its potential toxicity remains a limitation. Nonetheless, the study of MS-275 and its future directions hold great promise for the development of novel cancer therapies and the understanding of epigenetic regulation.
合成方法
The synthesis of MS-275 involves the reaction of 2-aminobenzamide with dimethyl sulfate followed by the reaction with methylamine and sodium sulfite. This process results in the formation of N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide, which is then purified and characterized using various analytical techniques.
科学研究应用
MS-275 has been extensively studied for its potential applications in cancer therapy, specifically as a histone deacetylase inhibitor. Histone deacetylase inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them a promising target for cancer therapy. MS-275 has been shown to induce these effects in various types of cancer cells, including leukemia, lymphoma, and solid tumors.
属性
IUPAC Name |
N,2-dimethyl-5-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-7-4-5-8(16(14,15)12-3)6-9(7)10(13)11-2/h4-6,12H,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXHZOFMUWBTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5378827.png)
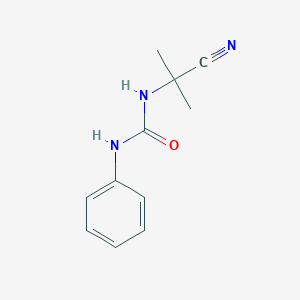
![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B5378839.png)
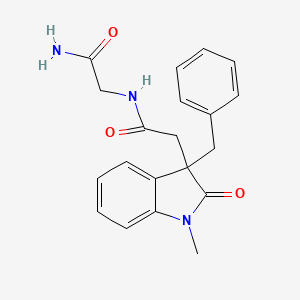
![2-[(dimethylamino)methylene]-5-[(1-methyl-1H-pyrrol-3-yl)methylene]cyclopentanone](/img/structure/B5378852.png)
![4-({2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5378857.png)
![6-cyano-N-methyl-N-[(3-methyl-2-thienyl)methyl]nicotinamide](/img/structure/B5378858.png)
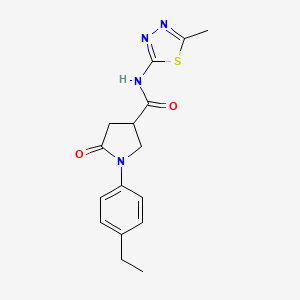
![3-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5378885.png)
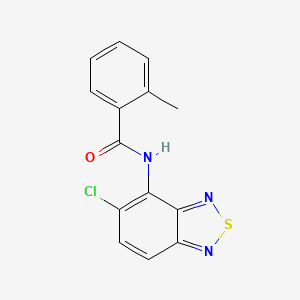
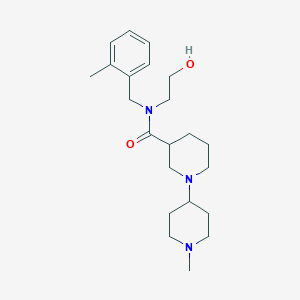
![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5378908.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5378920.png)
![1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5378926.png)